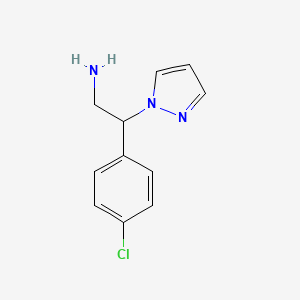
2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine
Descripción general
Descripción
2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, also known by its CAS number 1251104-96-7, is a compound that has garnered attention for its potential biological activities. It belongs to the class of organic compounds known as diphenylmethanes and is characterized by its unique structural features, which include a chlorophenyl group and a pyrazolyl moiety.
Anticancer Potential
Recent research highlights the anticancer properties of pyrazole derivatives, including this compound. A study indicated that compounds with a pyrazole scaffold exhibited significant cytotoxic activity against various cancer cell lines. For instance, similar compounds demonstrated IC50 values ranging from 1.82 to 5.55 µM against cancer cell lines such as HCT-116, HePG-2, and MCF-7, suggesting that the pyrazole moiety is crucial for enhancing anticancer activity .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been observed to inhibit pathways associated with cell proliferation and invasion. The presence of the chlorophenyl group may enhance its interaction with cellular targets, potentially influencing signaling pathways critical for tumor growth.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to modulate inflammatory responses in various models, including those related to neuroinflammation. For instance, studies have indicated that similar compounds can reduce nitric oxide production and inhibit pro-inflammatory cytokines in microglial cells, which are pivotal in neuroinflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of pyrazole derivatives. The following table summarizes key findings related to the SAR of compounds similar to this compound:
| Compound Structure | IC50 (µM) | Activity Type |
|---|---|---|
| Pyrazole Derivative A | 5.55 | Anticancer (HCT-116) |
| Pyrazole Derivative B | 2.86 | Anticancer (MCF-7) |
| Pyrazole Derivative C | 35.58 | Moderate Activity |
These findings illustrate that modifications in the pyrazole ring or substituents on the phenyl groups can significantly affect biological activity.
Study on Anticancer Activity
A recent study evaluated various pyrazoline derivatives for their anticancer properties, revealing that compounds with bulky aryl groups showed enhanced activity against cancer cell lines . This suggests that structural modifications can lead to improved therapeutic profiles.
Neuroinflammation Research
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in models of Parkinson's disease. The study demonstrated that these compounds could significantly attenuate neuroinflammatory responses induced by lipopolysaccharide (LPS), indicating their potential role in neuroprotection .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-4-2-9(3-5-10)11(8-13)15-7-1-6-14-15/h1-7,11H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLSQDSJKPKWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















